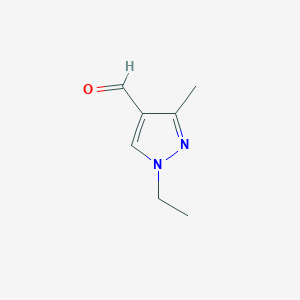

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

説明

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (C₇H₁₀N₂O) is a pyrazole-based aldehyde with a molecular weight of 138.17 g/mol and CAS number 676348-38-2 . It is characterized by an ethyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring, with a carbaldehyde substituent at the 4-position. The compound is commercially available with a purity of ≥95% and is stored under inert conditions at 2–8°C due to its sensitivity to air and moisture . Its synthesis often involves Vilsmeier-Haack reactions or cross-coupling methodologies (e.g., Sonogashira or Suzuki-Miyaura), as seen in analogous pyrazole derivatives .

特性

IUPAC Name |

1-ethyl-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-9-4-7(5-10)6(2)8-9/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIVHAYYUUFWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341454 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-38-2 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions and Substrate Design

For EMPC, the synthesis begins with a pre-functionalized pyrazole precursor, typically 1-ethyl-3-methyl-1H-pyrazole. The reaction proceeds under anhydrous conditions, with POCl₃ acting as both a Lewis acid and dehydrating agent. A critical advancement involves using excess POCl₃ (10 equivalents), which improves yields from 60% to 90% by ensuring complete conversion of the intermediate chloroiminium species. The reaction sequence involves:

-

Cooling the reaction mixture to 0°C during the initial 30 minutes to control exothermicity.

-

Refluxing at 80–90°C for 6 hours to drive the formylation to completion.

Optimization of Reaction Parameters

Stoichiometric Adjustments

The molar ratio of POCl₃ to the pyrazole substrate significantly impacts yield. As demonstrated in analogous pyrazole-4-carbaldehyde syntheses, increasing POCl₃ from 2 to 10 equivalents elevates yields by 30–40% (Table 1). This stoichiometric excess mitigates side reactions, such as the hydrolysis of the chloroiminium intermediate.

Table 1: Effect of POCl₃ Equivalents on EMPC Yield

| POCl₃ (Equivalents) | Temperature (°C) | Time (Hours) | Yield (%) |

|---|---|---|---|

| 2 | 80–90 | 6 | 60 |

| 5 | 80–90 | 6 | 75 |

| 10 | 80–90 | 6 | 90 |

Solvent and Temperature Effects

Polar aprotic solvents like DMF are essential for stabilizing the reactive intermediates. Lowering the initial reaction temperature to 0°C prevents premature decomposition of the chloroiminium ion, while subsequent reflux ensures kinetic favorability for the formylation step.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances scalability and safety. These reactors improve heat dissipation during the exothermic VH reaction, reducing the risk of thermal runaway. Membrane-based separation units further enable in-line purification, minimizing downtime associated with traditional column chromatography.

Purification Protocols

Industrial processes employ fractional distillation under reduced pressure (20–30 mmHg) to isolate EMPC, achieving ≥95% purity. Recrystallization from ethanol/water mixtures (7:3 v/v) removes residual DMF and inorganic salts, yielding a crystalline product suitable for pharmaceutical applications .

化学反応の分析

Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed:

Oxidation: 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-Ethyl-3-methyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

科学的研究の応用

Pharmaceutical Development

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in developing drugs for anti-inflammatory and anticancer therapies.

Case Study: Anticancer Activity

Recent studies have evaluated the anticancer properties of derivatives synthesized from this compound. For example, one study demonstrated that certain derivatives exhibited significant antiproliferative effects against breast cancer cell lines (MDA-MB-231) with mechanisms involving apoptosis induction and caspase activation.

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | Concentration (μM) | Effect on Cell Viability (%) | Mechanism |

|---|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Induced morphological changes | Apoptosis induction |

| 7h | MDA-MB-231 | 10.0 | Enhanced caspase-3 activity | Apoptosis induction |

| 10c | MDA-MB-231 | 2.5 | Reduced cell viability | Cell cycle arrest |

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its application enhances crop protection and yield, contributing to sustainable agricultural practices.

Example: Agrochemical Formulation

Research indicates that compounds derived from this pyrazole can improve the efficacy of existing agrochemicals, leading to better pest control while minimizing environmental impact.

Material Science

The compound is explored for its potential in creating novel materials, such as polymers and coatings. These materials exhibit enhanced properties like durability and resistance to environmental factors.

Application in Polymer Development

Studies have shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability.

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent in various methods for detecting and quantifying other chemical substances. Its reliability makes it valuable in quality control processes across different industries.

Use in Quality Control

Analytical methods utilizing this compound have been developed for the quantification of active ingredients in pharmaceutical formulations, ensuring compliance with safety standards.

Research in Organic Synthesis

This compound is frequently used in academic and industrial laboratories for synthesizing complex organic molecules. This application facilitates advancements in organic chemistry and related fields.

Synthesis of Complex Molecules

The compound has been employed as a building block for synthesizing various pyrazole derivatives with diverse biological activities, including antibacterial and antifungal properties.

作用機序

The mechanism by which 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde exerts its effects is primarily through its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various intermediates that can further react to produce a wide range of products. The pyrazole ring itself can interact with biological targets, potentially affecting enzyme activity and other biochemical pathways .

類似化合物との比較

Key Observations:

- Substituent Effects : Bulkier substituents (e.g., benzoyl or phenyl groups) enhance bioactivity, as seen in compound 4e’s antioxidant efficacy . In contrast, smaller alkyl groups (ethyl/methyl) in the target compound correlate with lower reported bioactivity, suggesting its role primarily as a synthetic intermediate.

- Halogenation : Chlorination at the 5-position (e.g., 5-chloro derivatives) improves reactivity for further functionalization, such as hydrazone formation .

- Synthetic Flexibility: Cross-coupling methods (e.g., Sonogashira) enable introduction of alkynyl or aryl groups, expanding applications in drug discovery .

生物活性

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to serve as a precursor for various biologically active molecules, making it a valuable building block in organic synthesis. This article explores the biological activities associated with this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₉N₃O

- Molecular Weight : 151.16 g/mol

- Physical State : Light yellow to orange liquid

- Density : 1.1 g/cm³

- Boiling Point : ~388.2 °C

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates its potential effectiveness against various pathogens, although detailed investigations are necessary to confirm these findings and elucidate specific mechanisms of action.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in relation to breast cancer cells (MDA-MB-231). Several derivatives of pyrazole compounds have shown significant antiproliferative effects, with some inducing apoptosis and enhancing caspase activity at low concentrations .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | Concentration (μM) | Effect on Cell Viability (%) | Mechanism |

|---|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Induced morphological changes | Apoptosis induction |

| 7h | MDA-MB-231 | 10.0 | Enhanced caspase-3 activity | Apoptosis induction |

| 10c | MDA-MB-231 | 2.5 | Reduced cell viability | Cell cycle arrest |

The biological activity of this compound appears to be linked to its ability to interact with specific biological targets:

- Microtubule Destabilization : Some derivatives have been shown to disrupt microtubule assembly, which is crucial for cell division and proliferation.

- Caspase Activation : Increased caspase activity indicates the promotion of apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Certain compounds lead to cell cycle arrest, preventing cancer cells from proliferating.

Study on Derivatives

A recent study synthesized various derivatives of pyrazole compounds, including those based on this compound. The derivatives were screened for their anticancer activities, revealing that several showed promising results in inhibiting the growth of different cancer cell lines, including lung and colorectal cancers .

Safety and Toxicity

Despite its potential therapeutic benefits, safety assessments indicate that the compound can cause skin irritation and serious eye irritation upon contact. Therefore, careful handling is required in laboratory settings.

Q & A

Q. What are the established synthetic routes for 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 4-position . For derivatives with substituents at the 5-position (e.g., chloro or aryloxy groups), nucleophilic substitution using phenol derivatives and a base like K₂CO₃ is employed . Optimization strategies include:

- Temperature control : Reflux in ethanol for nucleophilic substitutions (80–90°C) .

- Catalyst selection : K₂CO₃ enhances aryloxy group incorporation efficiency .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) to isolate pure aldehyde derivatives .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H NMR : Key peaks include the aldehyde proton at δ 9.8–10.2 ppm and pyrazole ring protons at δ 6.2–7.5 ppm .

- FT-IR : Aldehyde C=O stretch at ~1680–1700 cm⁻¹ and pyrazole C=N at ~1600 cm⁻¹ .

- Chromatography :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to confirm purity (>98%) .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of pyrazole-4-carbaldehyde derivatives, and how can they be resolved?

- Methodological Answer : Common issues include twinning and disordered solvent molecules . Strategies involve:

- Software tools : Use SHELXL for refining twinned data by applying TWIN/BASF commands to model twin domains .

- Void analysis : Mercury’s Materials Module identifies solvent-accessible voids (>50 ų) to locate disordered solvent molecules .

- Validation : Check ADDSYM in PLATON to detect missed symmetry elements, which may explain data inconsistencies .

Q. How can computational methods predict the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer :

- DFT Calculations :

- Calculate Fukui indices (Gaussian 16, B3LYP/6-311++G(d,p)) to identify nucleophilic (C-5) and electrophilic (aldehyde C) sites .

- Molecular Docking :

- AutoDock Vina can model interactions with biological targets (e.g., enzymes like COX-2), guiding derivative design for anti-inflammatory activity .

Q. What strategies mitigate toxicity risks during biological testing of pyrazole-4-carbaldehyde derivatives?

- Methodological Answer :

- In vitro safety profiling :

- Ames test (TA98 strain) to assess mutagenicity .

- HepG2 cell viability assays (MTT protocol) to screen for cytotoxicity (IC₅₀ < 10 µM indicates high risk) .

- Handling protocols :

- Use glove boxes for reactions involving volatile intermediates (e.g., formaldehyde) .

- Quench waste with 10% NaHCO₃ before disposal to neutralize reactive aldehydes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。